molecular formula C5H6F2IN3O2S B2860972 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide CAS No. 1946817-04-4

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide

Cat. No.: B2860972
CAS No.: 1946817-04-4
M. Wt: 337.08
InChI Key: IRQYDWKLDOGRTC-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrazole ring substituted with a difluoroethyl group, an iodine atom, and a sulfonamide group. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and binding affinity to target proteins. The sulfonamide group may interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)-3-chloropyrazole-4-sulfonamide: Similar structure but with a chlorine atom instead of iodine.

    1-(2,2-Difluoroethyl)-3-bromopyrazole-4-sulfonamide: Similar structure but with a bromine atom instead of iodine.

    1-(2,2-Difluoroethyl)-3-fluoropyrazole-4-sulfonamide: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in unique halogen bonding interactions and may impart distinct biological activities.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-iodopyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2IN3O2S/c6-4(7)2-11-1-3(5(8)10-11)14(9,12)13/h1,4H,2H2,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQYDWKLDOGRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)I)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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